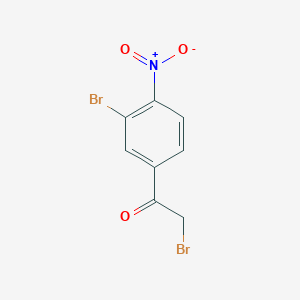
2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
Overview
Description
“2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone” is a chemical compound that belongs to the class of organic compounds known as bromoketones . Bromoketones are organic compounds containing a ketone functional group that is substituted by a bromine atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromoketones can generally be synthesized from secondary alcohols using ammonium bromide and Oxone .Scientific Research Applications
Synthesis of Chalcone Analogues : A study by Curti, Gellis, and Vanelle (2007) in "Molecules" discusses the synthesis of α,β-unsaturated ketones as chalcone analogues using a specific electron-transfer chain reaction. This involves reacting α-bromoketones like 2-bromo-1-(4-nitrophenyl)ethanone with cyclic nitronate anions to form these ketones via a SRN1 mechanism. This method is useful for creating a wide range of chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Selective α-Monobromination of Alkylaryl Ketones : Ying (2011) in the "Journal of Guangdong Pharmaceutical College" studied the selective α-monobromination of various alkylaryl ketones, including 2-bromo-1-(3-nitrophenyl)ethanone. This process uses ionic liquids reacting with alkylaryl ketones under solvent-free conditions, leading to the formation of α-bromo-alkylaryl ketones (W. Ying, 2011).
Synthesis of Iminolactones : Shaabani, Soleimani, and Sarvary (2008) reported in "Monatshefte für Chemie - Chemical Monthly" the synthesis of fully substituted iminolactones. This synthesis involves a three-component condensation reaction involving 2-bromo-1-(4-bromophenyl)ethanone. This method efficiently provides fully substituted iminolactones in high yields (Shaabani, Soleimani, & Sarvary, 2008).
Solid-Phase Synthesis of Thiazole Derivatives : Cha, Abdildinova, and Gong (2020) in "Tetrahedron" conducted a study on the solid-phase synthesis of 1,3-thiazole based peptidomimetic molecules. This process involves cyclization of thiourea resin intermediate with 2-bromo-1-(3-nitrophenyl)ethanone, resulting in the formation of 1,3-thiazole core with benzyl-nitro group attached (Cha, Abdildinova, & Gong, 2020).
Synthesis of Quinolinone Derivatives : Kadrić et al. (2014) in "Tetrahedron Letters" described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, using primary and secondary amines, 3-amino-4-(methoxycarbonyl)benzoic acid, and 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone as starting materials. These compounds were found to exhibit cytotoxic activity against various cancer cell lines (Kadrić et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-(3-bromo-4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO3/c9-4-8(12)5-1-2-7(11(13)14)6(10)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPGTESBZDAVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272498 | |
| Record name | 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56759-34-3 | |
| Record name | 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56759-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)
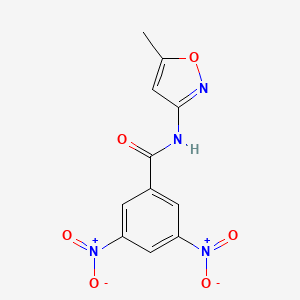
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)
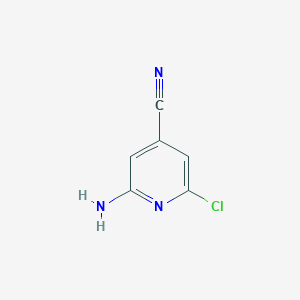
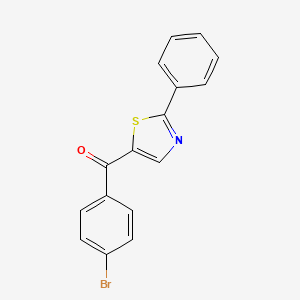


![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)

![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)

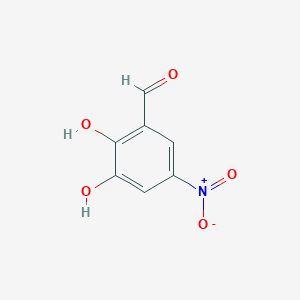
![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)
